molecular formula C18H19NO4 B554278 Z-Phe-ome CAS No. 35909-92-3

Z-Phe-ome

Cat. No.: B554278
CAS No.: 35909-92-3
M. Wt: 313.3 g/mol
InChI Key: BBACSHIJBOGXKL-INIZCTEOSA-N
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Description

Z-Phe-ome, also known as Z-L-phenylalanine methyl ester, is a derivative of phenylalanine . It has a molecular weight of 313.34800 and a molecular formula of C18H19NO4 . It is used in various research areas and has been commercially used as ergogenic supplements .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of Z-Ala-OH, Phe-OMe.HCl, and free thermolysin to synthesize Z-Ala-Phe-OMe. This is then hydrolyzed using αCT to form Z-Ala-Phe-OH, which is then subjected to catalytic hydrogenation to form the desired product . Another method involves the use of a silica-supported thermolysin in a reaction mixture composed predominantly of ethyl acetate .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it has been used in the synthesis of polypeptides via enzymatic polymerization . The reaction rate of Z-Phe-Phe-OMe synthesis with a silica-supported thermolysin in a reaction mixture composed predominantly of ethyl acetate was found to be as fast as that with thermolysin in the corresponding high-water emulsion system .

Scientific Research Applications

  • Green Synthesis in the Food Industry : Z-Phe-ome, specifically Z-Ala-Phe-OMe, has been studied for its potential use in green technologies for producing high-solubility, low-toxicity compounds, such as a substitute for caffeine in the food industry. This research involves the synthesis of Z-Ala-Phe-OMe using biocatalysis and metal catalysis, highlighting its relevance in peptide chemistry and sustainable production methods (Ungaro et al., 2015).

  • Photocatalytic Hydrogen Evolution : Although not directly related to this compound, studies have explored the construction of Z-scheme systems, like defect-rich g-C3N4/TiO2 composites, for enhanced photocatalytic hydrogen evolution. This research contributes to the broader context of sustainable energy production (Gao et al., 2019).

  • Conformational Analysis in Peptides : The conformational analysis of peptides containing Z-dehydrophenylalanine, such as Formyl-Met-Leu-Δthis compound, has been a topic of interest. This research provides insights into the structural dynamics of peptides and their biological activities (Chauhan et al., 1988).

  • Peptide Synthesis : The thermolysin-catalyzed peptide synthesis using this compound has been investigated in various organic solvent systems. This study highlights the role of organic solvents in modifying the microenvironment of enzymes and their impact on enzymatic activity and peptide synthesis (Clapés et al., 1990).

  • Zinc Isotopic Fractionation : Research on zinc isotopic fractionation in relation to organic matter (OM) provides insights into environmental and geological processes. Although not directly linked to this compound, this research contributes to the understanding of metal interaction with organic compounds (Jouvin et al., 2009).

Future Directions

Peptides like Z-Phe-ome have gained popularity due to their ability to self-assemble into various nanostructures, which have applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The future of this compound and similar peptides lies in further exploring these applications and developing new ones.

Mechanism of Action

Target of Action

The primary target of Z-Phe-ome is the enzyme pepsin . Pepsin is a protease that plays a crucial role in the digestion of proteins in the stomach. The enzyme prefers hydrophobic L-amino acid residues in both the X- and Y- positions .

Mode of Action

This compound interacts with pepsin in a specific manner. The compound’s structure, particularly the presence of aromatic L-amino acid residues, allows it to form a sensitive peptide bond with pepsin . This interaction is influenced by the ionization of prototrophic groups in both the enzyme and the substrate . The presence of an aromatic and planar substituent at the β-carbon of the X and Y residues of this compound enhances its interaction with pepsin .

Biochemical Pathways

This compound affects the enzymatic action of pepsin, influencing the digestion of proteins. The compound’s interaction with pepsin alters the enzyme’s specificity, leading to changes in the hydrolysis of peptide bonds . This can impact various biochemical pathways related to protein digestion and absorption.

Pharmacokinetics

These properties play a crucial role in the bioavailability and overall effect of the compound

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in protein digestion due to its interaction with pepsin . Additionally, this compound has been found to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels, which has implications in nanomedicine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH dependence of the kinetic parameters of its interaction with pepsin is a function of the ionization of prototrophic groups in both the enzyme and the substrate . Moreover, the presence of organic solvents, even in relatively low concentration, can markedly inhibit pepsin action .

Biochemical Analysis

Biochemical Properties

Z-Phe-ome plays a role in biochemical reactions, particularly in the enzymatic synthesis of aminomalonic acid (Ama)-containing peptides . It interacts with enzymes such as thermolysin, which catalyzes the synthesis of Z-®-Ama(OBzl)-(S)-Phe-OR, a precursor of sweet ®-Ama-(S)-Phe-OR .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes. For instance, thermolysin catalyzes the synthesis of Z-®-Ama(OBzl)-(S)-Phe-OR, which is the precursor of sweet ®-Ama-(S)-Phe-OR . This suggests that this compound may influence enzyme activity and subsequently affect gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the Ama residues of Z-(R or S)-Ama(OBzl)-(S)-Phe-OR and (R or S)-Ama-(S)-Phe-OR are susceptible to facile racemization . This indicates that the compound’s stability and long-term effects on cellular function may vary.

Metabolic Pathways

This compound is involved in the enzymatic synthesis of Ama-containing peptides, suggesting that it may interact with metabolic pathways related to peptide synthesis

Properties

IUPAC Name

methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBACSHIJBOGXKL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189481
Record name N-Benzyloxycarbonylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35909-92-3
Record name N-Benzyloxycarbonylphenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035909923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-benzyloxycarbonyl-DL-phenylalanine (155 g, 0.518 mol) in DMF (800 mL) were added mortar-pulverized potassium hydrogencarbonate (104 g, 1.04 mol) and methyl iodide (53 mL, 0.86 mol), and the mixture was stirred at room temperature for 5 hours. This reaction mixture was added to water (1800 mL) and extracted with ethyl acetate-hexane (4:1). The extract was washed successively with 2 portions of water (500 mL each), 5% sodium sulfite aqueous solution (500 ml) and saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to give 164 g (100%) of N-benzyloxycarbonyl-DL-phenylalanine methyl ester as a colorless clear oil.
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
1800 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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